molecular formula C11H11ClO2 B7637839 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B7637839
M. Wt: 210.65 g/mol
InChI Key: NVJKHJJPXLYGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, also known as CTNCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its anti-inflammatory activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that result in the programmed cell death of cancer cells.
Biochemical and physiological effects:
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of COX-2, which reduces inflammation. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid induces apoptosis in cancer cells, making it a potential chemotherapeutic agent. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has also been found to inhibit the replication of hepatitis B virus, making it a potential antiviral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is its potential as a multi-functional agent that exhibits anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to have low toxicity, making it a potential candidate for drug development. However, one of the limitations of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

The potential applications of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in various fields of scientific research make it a promising compound for future studies. Some of the future directions for 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid research include:
1. Investigating the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
2. Developing new synthesis methods for 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid that improve its solubility in water and increase its yield.
3. Investigating the potential of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as a chemotherapeutic agent for various types of cancer.
4. Investigating the potential of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as an antiviral agent for other viruses.
5. Investigating the potential of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as a therapeutic agent for other inflammatory diseases.
In conclusion, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a promising compound that exhibits anti-inflammatory, anti-tumor, and anti-viral activities. Its potential applications in various fields of scientific research make it a promising candidate for future studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid have been discussed in this paper.

Synthesis Methods

The synthesis of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the reaction of 3-chloro-2-naphthoic acid with cyclohexene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The synthesis of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been optimized to yield high purity and high yield.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been shown to inhibit the replication of hepatitis B virus, making it a potential antiviral agent.

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJKHJJPXLYGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.